25-methyhexacosanoyl-CoA

Peroxisomal beta-oxidation ACOX2 branched-chain fatty acid metabolism

25-Methylhexacosanoyl-CoA is a synthetic very long-chain fatty acyl-CoA thioester with a C26 saturated carbon backbone and a terminal ω-1 (C-25) methyl branch. It belongs to the class of methyl-branched fatty acyl-CoA derivatives, which are structurally distinct from straight-chain VLCFA-CoAs such as hexacosanoyl-CoA (C26:0-CoA).

Molecular Formula C48H88N7O17P3S
Molecular Weight 1160.2 g/mol
Cat. No. B15545029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-methyhexacosanoyl-CoA
Molecular FormulaC48H88N7O17P3S
Molecular Weight1160.2 g/mol
Structural Identifiers
InChIInChI=1S/C48H88N7O17P3S/c1-36(2)26-24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-27-39(57)76-31-30-50-38(56)28-29-51-46(60)43(59)48(3,4)33-69-75(66,67)72-74(64,65)68-32-37-42(71-73(61,62)63)41(58)47(70-37)55-35-54-40-44(49)52-34-53-45(40)55/h34-37,41-43,47,58-59H,5-33H2,1-4H3,(H,50,56)(H,51,60)(H,64,65)(H,66,67)(H2,49,52,53)(H2,61,62,63)/t37-,41-,42-,43+,47-/m0/s1
InChIKeyBFTQMMRRPRTSMJ-ZRUHAAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

25-Methylhexacosanoyl-CoA: A Specialized Methyl-Branched Very Long-Chain Fatty Acyl-CoA for Peroxisomal Metabolism Studies


25-Methylhexacosanoyl-CoA is a synthetic very long-chain fatty acyl-CoA thioester with a C26 saturated carbon backbone and a terminal ω-1 (C-25) methyl branch . It belongs to the class of methyl-branched fatty acyl-CoA derivatives, which are structurally distinct from straight-chain VLCFA-CoAs such as hexacosanoyl-CoA (C26:0-CoA) [1]. Methyl-branched fatty acyl-CoAs are known to follow dedicated peroxisomal α- and β-oxidation pathways involving specialized enzymes like alpha-methylacyl-CoA racemase (AMACR) and branched-chain acyl-CoA oxidase (ACOX2), rather than the standard peroxisomal β-oxidation machinery used by straight-chain VLCFAs [2].

Why 25-Methylhexacosanoyl-CoA Cannot Be Replaced by Straight-Chain Hexacosanoyl-CoA in Peroxisomal Oxidation Assays


Generic substitution fails because the metabolic fates of methyl-branched very long-chain fatty acyl-CoAs and their straight-chain analogs diverge fundamentally at the peroxisomal entry and processing levels. Straight-chain VLCFA-CoAs like hexacosanoyl-CoA (C26:0-CoA) are oxidized by the canonical peroxisomal β-oxidation system comprising palmitoyl-CoA oxidase (ACOX1), L-bifunctional protein, and peroxisomal thiolase [1]. In contrast, methyl-branched VLCFA-CoAs require a dedicated enzyme suite: they are substrates for alpha-methylacyl-CoA racemase (AMACR), which acts specifically on α-methyl-branched acyl-CoA derivatives with chain lengths greater than C10, but shows no activity toward 3-methyl-branched or linear-chain acyl-CoAs [2]. Furthermore, branched-chain acyl-CoA oxidase (ACOX2) is required for the degradation of long branched fatty acids and bile acid intermediates in peroxisomes, whereas straight-chain VLCFAs are oxidized by ACOX1 [3]. Therefore, a methyl-branched C26-CoA cannot be used interchangeably with straight-chain C26-CoA in studies of peroxisomal function, enzyme activity assays, or disease models where these pathways are dysregulated.

Quantitative Differentiation of 25-Methylhexacosanoyl-CoA from Closest Analogs: Key Procurement Decision Data


Methyl-Branched VLCFA-CoA vs. Straight-Chain VLCFA-CoA: Dedicated Peroxisomal Oxidation Machinery

The primary differentiation for 25-methylhexacosanoyl-CoA is its exclusive routing through the branched-chain peroxisomal β-oxidation pathway. While straight-chain very long-chain acyl-CoAs (e.g., hexacosanoyl-CoA, C26:0-CoA) are oxidized by palmitoyl-CoA oxidase (ACOX1), branched-chain substrates are oxidized by a distinct peroxisomal acyl-CoA oxidase, ACOX2 [1]. Human liver peroxisomes contain two distinct acyl-CoA oxidases with separate substrate specificities: ACOX1 for very long straight-chain fatty acids and eicosanoids, and ACOX2 for the degradation of long branched fatty acids and bile acid intermediates [2]. This enzyme divergence means that 25-methylhexacosanoyl-CoA will not be metabolized by the standard ACOX1-dependent pathway, making it a distinct tool compound for probing branched-chain-specific peroxisomal function.

Peroxisomal beta-oxidation ACOX2 branched-chain fatty acid metabolism

Differential Reactivity with Alpha-Methylacyl-CoA Racemase (AMACR): C-25 vs. C-3 Methyl Branch Positioning

The position of the methyl branch on the acyl chain dictates substrate recognition by alpha-methylacyl-CoA racemase (AMACR), a key peroxisomal enzyme. AMACR is active on α-methyl-branched acyl-CoA derivatives with chain lengths greater than C10, including pristanoyl-CoA and bile acid intermediates, but shows no activity toward 3-methyl-branched acyl-CoAs or linear-chain acyl-CoAs [1]. 25-Methylhexacosanoyl-CoA, possessing a terminal ω-1 methyl branch rather than an α-methyl branch, would therefore not be a substrate for AMACR. This contrasts with 2-methylhexacosanoyl-CoA (an α-methyl branched analog), which would be recognized and racemized by AMACR [2]. This structural feature dictates that 25-methylhexacosanoyl-CoA bypasses the AMACR-dependent α-oxidation pathway required for phytanic acid-like metabolism.

AMACR alpha-methylacyl-CoA racemase substrate specificity

SCPx Thiolase Specificity for 3-Oxo-Pristanoyl-CoA vs. 3-Oxo-25-Methylhexacosanoyl-CoA

Sterol carrier protein X (SCPx) functions as a peroxisomal branched-chain β-ketothiolase with stringent substrate specificity. SCPx specifically reacts with 3-oxo-pristanoyl-CoA (a tetramethyl-branched C17 acyl-CoA intermediate) to catalyze the final thiolytic cleavage step of peroxisomal branched-chain fatty acid β-oxidation [1]. In contrast, the peroxisomal thiolase that processes straight-chain 3-oxoacyl-CoAs is distinct. The presence of a terminal methyl branch in 25-methylhexacosanoyl-CoA generates a 3-oxo-25-methylhexacosanoyl-CoA intermediate during β-oxidation, which is structurally distinct from 3-oxo-pristanoyl-CoA. Whether SCPx or another thiolase accommodates this substrate remains an open mechanistic question [2].

SCPx branched-chain beta-ketothiolase peroxisomal thiolysis

Optimal Research Applications for 25-Methylhexacosanoyl-CoA Based on Differentiated Pathway Evidence


Differentiating ACOX1-Deficient vs. ACOX2-Deficient Peroxisomal Disorders in Patient Fibroblasts

In clinical research settings, 25-methylhexacosanoyl-CoA can be used as a metabolic probe to distinguish between defects in the straight-chain VLCFA oxidation pathway (ACOX1 deficiency) and the branched-chain oxidation pathway (ACOX2 deficiency). By measuring oxidation rates of this substrate in patient-derived fibroblasts and comparing with straight-chain C26:0-CoA oxidation, researchers can pinpoint the specific enzymatic lesion. Reduced oxidation of 25-methylhexacosanoyl-CoA with normal C26:0-CoA oxidation would implicate ACOX2 or downstream branched-chain pathway defects, as ACOX2 is specifically required for branched-chain fatty acid degradation [1].

Investigating the Substrate Scope of Peroxisomal Thiolases and SCPx Function

Given that SCPx is a peroxisomal branched-chain β-ketothiolase with established specificity for 3-oxo-pristanoyl-CoA [1], 25-methylhexacosanoyl-CoA provides a valuable tool to probe the enzyme's chain-length tolerance and branch-position tolerance. Researchers can generate 3-oxo-25-methylhexacosanoyl-CoA in vitro or in situ and assay SCPx thiolase activity to determine whether this C26 ω-1 methyl-branched intermediate is cleaved. Such studies contribute to defining the full substrate repertoire of SCPx and understanding the molecular basis of SCPx deficiency phenotypes.

Mechanistic Studies of Peroxisomal Import via ABCD1 and ABCD2 Transporters

Very long-chain fatty acyl-CoAs are imported into peroxisomes via ABCD transporters. ABCD1 (ALDP) transports straight-chain VLCFA-CoAs, and its deficiency causes X-linked adrenoleukodystrophy (X-ALD) with accumulation of C26:0-CoA [1]. Whether ABCD1 or the related ABCD2 transporter also handles ω-1 methyl-branched VLCFA-CoAs like 25-methylhexacosanoyl-CoA is unknown. This compound can be used in uptake assays with peroxisomal fractions or ABCD1/ABCD2-overexpressing cells to test transporter specificity, providing insight into the substrate scope of these clinically relevant transporters.

Validating Branched-Chain Acyl-CoA Oxidase (ACOX2) Activity Assays

For laboratories establishing or validating biochemical assays for ACOX2 activity, 25-methylhexacosanoyl-CoA can serve as a long-chain branched substrate alternative to pristanoyl-CoA. Since ACOX2 is the dedicated branched-chain acyl-CoA oxidase in human peroxisomes [1], this compound can be used to measure ACOX2 activity in tissue homogenates or recombinant enzyme preparations. The use of a C26 substrate provides a longer chain-length context than the standard C17 pristanoyl-CoA, enabling investigation of chain-length effects on ACOX2 catalytic efficiency.

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